molecular formula C18H18N4O4S B2446174 benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate CAS No. 2034529-93-4

benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate

Cat. No.: B2446174
CAS No.: 2034529-93-4
M. Wt: 386.43
InChI Key: PYMNGVLDXMSYMR-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate is a synthetic organic compound, designed for use in various scientific and industrial applications. Its complex structure includes a thienopyrimidine core, which is known for its biological activity, making it of particular interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the thienopyrimidine core: The synthesis begins with the creation of the thienopyrimidine ring through cyclization of appropriate starting materials such as thiophene and pyrimidine derivatives.

  • Functional group modifications: Following the formation of the core, various functional groups are introduced stepwise to reach the desired intermediate compounds, often involving amination, alkylation, and carbamoylation.

  • Final product formation: The final step involves reacting the intermediate with benzylamine and ethyl isocyanate under controlled conditions to obtain the final compound, benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate.

Industrial Production Methods: Industrial-scale production would likely employ similar steps but optimized for yield and cost-efficiency, including continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the thienopyrimidine core, potentially altering its biological activity.

  • Reduction: Reduction reactions can occur at the carbonyl groups, leading to different active analogs.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can modify the substituents on the core structure.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products:

  • Oxidized derivatives with modified biological activities.

  • Reduced forms that may serve as intermediates for further functionalization.

  • Substituted compounds with enhanced or altered properties for specific applications.

Scientific Research Applications

Chemistry: Biology: Due to its structural complexity, it is used in the study of enzyme interactions, protein binding, and as a probe in biochemical assays. Medicine: Investigated for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Industry: Used in the development of specialty chemicals, agrochemicals, and as a building block for advanced materials.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine derivatives: Known for their diverse biological activities.

  • Benzyl carbamates: Commonly used in medicinal chemistry for their pharmacological properties.

  • Ethyl carbamates: Utilized in various chemical syntheses.

Uniqueness: Benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate stands out due to the integration of the thienopyrimidine core with benzyl and ethyl carbamate functionalities, providing a unique combination of biological activity and chemical reactivity.

This compound's unique structure and versatile reactivity make it a valuable candidate for various scientific and industrial applications, distinguishing it from its peers.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-15(10-20-18(25)26-11-13-4-2-1-3-5-13)19-7-8-22-12-21-14-6-9-27-16(14)17(22)24/h1-6,9,12H,7-8,10-11H2,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNGVLDXMSYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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